REACTION_CXSMILES
|
Cl[CH2:2][C:3]1[C:4]([CH3:10])=[N:5][C:6]([CH3:9])=[CH:7][CH:8]=1.[NH3:11]>>[CH3:10][C:4]1[C:3]([CH2:2][NH2:11])=[CH:8][CH:7]=[C:6]([CH3:9])[N:5]=1
|
Name
|
|
Quantity
|
850 mg
|
Type
|
reactant
|
Smiles
|
ClCC=1C(=NC(=CC1)C)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=NC(=CC=C1CN)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |